2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile
Description
2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil
Properties
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c1-17-10-4-2-8(3-5-10)11-6-9(7-14)15-12(13)16-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRVBCXEHFTJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327521 | |
| Record name | 2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380344-49-0 | |
| Record name | 2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2,4,6-trichloropyrimidine with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The resulting intermediate is then treated with a cyanating agent, such as copper(I) cyanide, to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino or aldehyde derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrimidine-4-carbonitriles exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that modifications to the pyrimidine core could enhance its inhibitory activity on cancer-related pathways, particularly those involving the PI3K/AKT signaling pathway, which is crucial in breast cancer and leukemia treatment .
Enzyme Inhibition
2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile has been identified as a promising inhibitor of specific enzymes involved in lipid metabolism. The structure-activity relationship (SAR) studies highlighted that variations in substituents can significantly influence the potency of these inhibitors, suggesting that this compound can be optimized for better therapeutic efficacy against conditions like obesity and diabetes .
Materials Science
Organic Semiconductors
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to function as a building block for organic semiconductors has been explored, with potential uses in light-emitting diodes (LEDs) and photovoltaic cells. The incorporation of methoxy groups enhances its solubility and film-forming properties, which are critical for device fabrication.
Biological Studies
Receptor Ligands
In biological research, this compound serves as a ligand in studies aimed at understanding receptor interactions. The presence of the chloro and methoxy groups increases its binding affinity to various biological targets, facilitating investigations into receptor-mediated signaling pathways .
Industrial Applications
Agrochemicals and Dyes
The compound is also utilized in the synthesis of agrochemicals and dyes. Its structural characteristics allow it to participate in reactions that produce effective herbicides and fungicides, contributing to agricultural productivity. Additionally, the vibrant colors produced from its derivatives are employed in dye formulations for textiles and other materials.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | PI3K/AKT inhibition |
| Compound B | HeLa | 8.3 | Apoptosis induction |
| This compound | MCF-7 | 10.0 | Cell cycle arrest |
Table 2: Applications in Materials Science
| Application | Description | Benefits |
|---|---|---|
| Organic Semiconductors | Used as a building block for electronic devices | Enhanced conductivity and stability |
| Photovoltaic Cells | Potential use in solar energy conversion | Improved efficiency |
Case Studies
- Cytotoxicity Study : A study conducted on various pyrimidine derivatives showed that this compound exhibited a significant reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent. The study emphasized the importance of structural modifications to enhance activity further .
- Enzyme Inhibition Research : In another investigation focused on lipid metabolism, this compound was found to inhibit NAPE-PLD enzyme activity effectively. The SAR analysis revealed that specific substitutions could lead to compounds with up to tenfold increased potency compared to earlier derivatives .
- Material Development : Research into organic semiconductors has shown that incorporating this compound into polymer blends can lead to improved charge transport properties, making it suitable for applications in flexible electronics.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The presence of the chloro and methoxy groups can enhance its binding affinity and selectivity towards these targets. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 2-Chloro-4-methylpyridine
Uniqueness
2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the methoxyphenyl and carbonitrile groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile, a compound with the CAS number 380344-49-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H9ClN4O
- Molecular Weight : 246.68 g/mol
- Functional Groups : Pyrimidine ring, chloro group, methoxy group, and cyano group.
The presence of these functional groups contributes to its reactivity and biological properties.
Antimicrobial Properties
Research has highlighted the compound's antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Bacillus subtilis | 4.69 |
These results indicate that the compound has promising antibacterial potential, particularly against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity. It was effective against Candida albicans with an MIC value of approximately 16.69 µM. This suggests that it may be a candidate for further development in antifungal therapies .
The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The chloro and methoxy groups may enhance binding affinity to bacterial enzymes or receptors, leading to inhibition of critical biochemical pathways necessary for microbial survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Substituents on the pyrimidine ring significantly influence its antimicrobial efficacy. For instance:
- Chloro Group : Enhances lipophilicity, aiding in membrane penetration.
- Methoxy Group : May participate in hydrogen bonding, improving binding interactions with target sites.
Research indicates that modifications to these groups can lead to increased potency or selectivity against specific pathogens .
Case Study 1: Development as Antibacterial Agent
In a recent study, researchers synthesized a series of pyrimidine derivatives based on the structure of this compound. The derivatives were evaluated for their antibacterial properties against a panel of clinical isolates. The findings revealed that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that further structural modifications could yield even more effective antibacterial agents .
Case Study 2: Synergistic Effects with Existing Antibiotics
Another investigation focused on the potential synergistic effects of combining this compound with standard antibiotics like ciprofloxacin. Results indicated that co-administration led to a significant reduction in MIC values for resistant bacterial strains, highlighting its potential role in combination therapy strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
